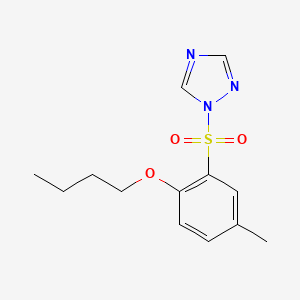
Acid yellow 121
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by its bright yellow color and is primarily used in various industrial applications, including textile dyeing, leather coloring, and as a colorant in inks and coatings . The compound is known for its good solubility in organic solvents and its stability under sunlight, making it a preferred choice for high-grade colorant applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Yellow 121 typically involves a multi-step process starting with the diazotization of o-aminobenzoic acid. This is followed by a coupling reaction with 1-phenyl-3-methyl-5-pyrazolone to form an azo compound. The reaction conditions include dissolving 350 grams of o-aminobenzoic acid in 500 grams of hydrochloric acid, followed by the addition of 185 grams of sodium nitrite for diazotization. The resulting diazo liquid is then added to 400 grams of 1-phenyl-3-methyl-5-pyrazolone for the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves additional steps to enhance the yield and purity of the dye. After the coupling reaction, the azo compound undergoes complexation and substitution reactions. The complexation reaction involves adding an acid-binding agent and a complexing agent to the azo suspension, followed by heating at various temperatures ranging from 120°C to 155°C. The final substitution reaction involves the addition of a nonionic surfactant to obtain the finished product .
化学反応の分析
Types of Reactions: Acid Yellow 121 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in various fields.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: The reduction of this compound typically involves the use of reducing agents such as sodium dithionite or zinc dust in the presence of an acid.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original azo compound, which can be used for different applications depending on the desired properties .
科学的研究の応用
Acid Yellow 121 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile, leather, and ink industries for its vibrant color and stability.
作用機序
The mechanism of action of Acid Yellow 121 involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The dye’s azo group (-N=N-) is particularly reactive and can undergo reduction to form aromatic amines, which can further interact with cellular components. These interactions can lead to changes in cellular processes, making this compound useful in various diagnostic and therapeutic applications .
類似化合物との比較
Acid Yellow 17: Another azo dye with similar applications but different solubility and stability properties.
Solvent Yellow 29: Known for its use in solvent-based inks and coatings.
Acid Yellow 36: Used in textile dyeing with different fastness properties compared to Acid Yellow 121.
Uniqueness: this compound stands out due to its excellent solubility in organic solvents, bright color, and stability under sunlight. These properties make it particularly suitable for high-grade colorant applications in various industries .
特性
IUPAC Name |
chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZTWVYOORNGFM-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25CrN8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897452 |
Source


|
| Record name | Acid Yellow 121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-29-6 |
Source


|
| Record name | Acid Yellow 121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173040.png)

![1-[(4-butoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173044.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173049.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173050.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173053.png)
